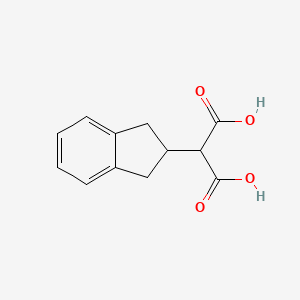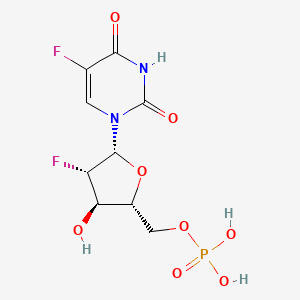
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the carbamic acid group. The reaction conditions often include the use of polar solvents such as water or ethanol, and the process may require heating to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Imidazole derivatives have been shown to exhibit activity against a range of pathogens, making them promising candidates for drug development .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antitumor, and antidiabetic activities .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of ((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis and death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic imidazole ring without additional functional groups.
Benzimidazole: An imidazole ring fused with a benzene ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
((2-Oxo-2,3-dihydro-1H-imidazol-4-yl)methyl)carbamic acid is unique due to the presence of both the imidazole ring and the carbamic acid group. This combination imparts distinct chemical and biological properties, making it more versatile compared to simpler imidazole derivatives .
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(2-oxo-1,3-dihydroimidazol-4-yl)methylcarbamic acid |
InChI |
InChI=1S/C5H7N3O3/c9-4-6-1-3(8-4)2-7-5(10)11/h1,7H,2H2,(H,10,11)(H2,6,8,9) |
Clave InChI |
LCLXKXQXSIOCIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N1)CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


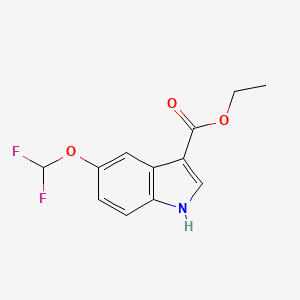
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)

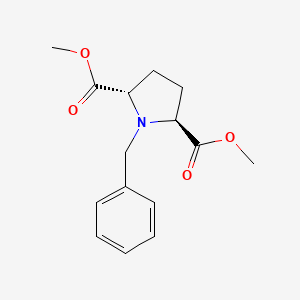

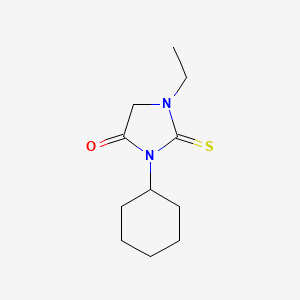
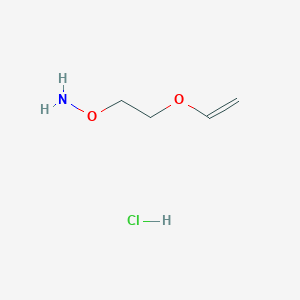
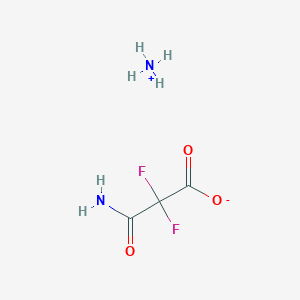
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
